molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Cat. No.: B184196
CAS No.: 172739-45-6
M. Wt: 228.67 g/mol
InChI Key: KPADWTIRNNDRIY-UHFFFAOYSA-N
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Description

“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a chemical compound with the CAS Number: 172739-45-6 . It has a molecular weight of 228.68 and a molecular formula of C11H13ClO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H13ClO3 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 73 - 74 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone has been a subject of interest due to its use as a starting material in various synthesis processes. The compound has been utilized to create a range of derivatives, showcasing its versatility in chemical synthesis. For instance, it's used in the preparation of BODIPY-based probes, demonstrating selectivity for hydrogen sulfide, highlighting its potential in biological systems (Fang et al., 2019). Additionally, its use as a starting material in the preparation of antimicrobial compounds emphasizes its importance in medicinal chemistry (Sherekar et al., 2022). Moreover, its role in the synthesis of various derivatives with antimicrobial activity further underscores its significance in pharmaceutical research (Patel et al., 2011; Patel et al., 2012).

Physicochemical and Conformational Studies

Extensive research has been conducted to understand the physicochemical properties and conformational behavior of this compound and its derivatives. Studies involve synthesizing homologous series and analyzing their structures, molecular modeling, and understanding their stable conformations and hydrogen bond formations (Čižmáriková et al., 2002). This comprehensive analysis aids in elucidating the interaction dynamics and stability of these compounds, providing a foundation for further applications in various scientific domains.

Application in Synthesis of Complex Molecules

The versatility of this compound extends to the synthesis of complex molecules. It's been employed as a key intermediate in the preparation of pharmaceuticals like Iloperidone, showcasing its crucial role in drug development and the pharmaceutical industry (Shang et al., 2015). The compound's ability to act as a building block for structurally complex and biologically significant molecules underlines its importance in synthetic chemistry and drug design.

Safety and Hazards

The safety information for “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” includes several hazard codes: H302, H312, and H332 . This indicates that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADWTIRNNDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364920
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-45-6
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (66 mmole) of 2',4'-dihydroxyacetophenone, 10 ml (101 mmole) of 1-bromo-3-chloropropane and 22.7 g (164 mmole) of anhydrous potassium carbonate in 250 ml of acetone were mixed and refluxed under heating for 16 hours. The mixture was cooled to room temperature, the solid insoluble was separated by filtration, and the filtrate was evaporated to dryness. The residue was dispersed in ethyl ether, filtered and dried to give 13.1 g (87%) of the product, melting point 74° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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